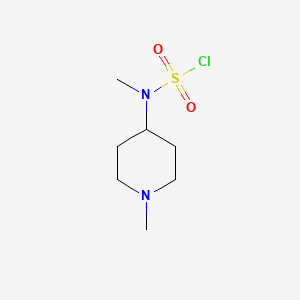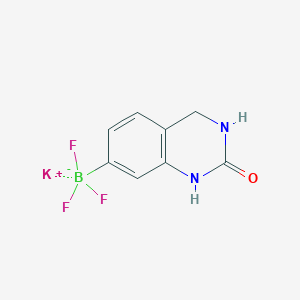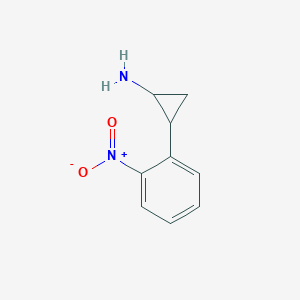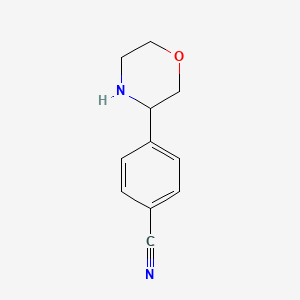
1-Amino-5,5,5-trifluoropentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5,5,5-trifluoropentan-2-one is an organofluorine compound characterized by the presence of a trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the direct addition of carbon-centered nucleophiles to a C=N double bond of imines, which is an atom-economic process . Another approach involves the dynamic kinetic resolution of the corresponding racemate, which allows for the preparation of enantiomerically pure compounds .
Industrial Production Methods: Industrial production of 1-Amino-5,5,5-trifluoropentan-2-one often involves bulk manufacturing and custom synthesis. Companies like ChemScene and CymitQuimica provide this compound in various quantities, ensuring quality control for pharmaceutical and other sectors .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-5,5,5-trifluoropentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include metal complex catalysts, organocatalysts, and various nucleophilic reagents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-Amino-5,5,5-trifluoropentan-2-one has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of chemical plant protection products and materials science.
Mecanismo De Acción
The mechanism of action of 1-Amino-5,5,5-trifluoropentan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent.
Mefloquine: An antimalarial drug.
Celecoxib: A painkiller.
Nilotinib: A tyrosine kinase inhibitor.
Uniqueness: 1-Amino-5,5,5-trifluoropentan-2-one is unique due to its specific structure, which includes both an amino group and a trifluoromethyl group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H8F3NO |
|---|---|
Peso molecular |
155.12 g/mol |
Nombre IUPAC |
1-amino-5,5,5-trifluoropentan-2-one |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)2-1-4(10)3-9/h1-3,9H2 |
Clave InChI |
RCYGYTJRFAGAEY-UHFFFAOYSA-N |
SMILES canónico |
C(CC(F)(F)F)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)



![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)








